Valganciclovir-d5 Hydrochloride is a deuterated form of Valganciclovir, a prodrug of ganciclovir, which is primarily utilized in the treatment of cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplantation. The compound's deuteration (indicated by the "d5" in its name) allows for enhanced stability and tracking in metabolic studies, making it valuable in biochemical research.
Valganciclovir-d5 Hydrochloride is synthesized from Valganciclovir through a series of chemical modifications that include protection of functional groups and deuterium labeling. This compound is often produced in laboratory settings or through industrial synthesis for research purposes.
Valganciclovir-d5 Hydrochloride falls under the category of antiviral agents and is classified as a nucleoside analog. Its primary classification is as an antiviral medication, specifically targeting viral DNA synthesis.
The synthesis of Valganciclovir-d5 Hydrochloride involves several key steps:
The synthetic route typically requires controlled conditions to ensure high yields and purity. The use of solvents such as N,N-dimethylformamide and purification methods like crystallization are common practices to isolate the desired compound effectively .
Valganciclovir-d5 Hydrochloride has the following molecular formula: C14H23ClN6O5. Its structure includes a purine base linked to a valine-derived side chain, modified by the addition of deuterium atoms.
Valganciclovir-d5 Hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Valganciclovir-d5 Hydrochloride involves its conversion to ganciclovir within the body. This conversion occurs through phosphorylation by viral kinases, leading to the formation of ganciclovir triphosphate. This active metabolite competitively inhibits viral DNA polymerase, which is crucial for viral replication, ultimately terminating DNA chain elongation .
Relevant analyses often include high-performance liquid chromatography for purity assessment and quantification .
Valganciclovir-d5 Hydrochloride has several scientific uses:
Valganciclovir-d5 hydrochloride is a deuterated analog of the antiviral prodrug valganciclovir, where five hydrogen atoms (³H) are replaced by deuterium (²H or D). This modification occurs at specific molecular positions to maintain bioequivalence while enabling precise tracking in analytical studies. The molecular formula is C₁₄H₁₈D₅ClN₆O₅, with a molecular weight of 395.85 g/mol [2] [4] [6]. The SMILES notation (O=C1NC(N)=NC2=C1N=CN2COC(C([2H])([2H])O)([2H])C([2H])([2H])OC([C@@H](N)C(C)C)=O.Cl
) confirms deuterium incorporation in the valine side chain's hydroxymethyl group (‑CH₂OH → ‑CD₂OD) [4] [6]. This labeling pattern minimizes steric alterations while enhancing metabolic stability.
Deuterium enrichment typically exceeds ≥99% (d₅ species), with ≤1% non-deuterated (d₀) contamination, ensuring reliability as an isotopic tracer [8]. The chiral center at the valine moiety retains the (S)-configuration, mirroring the non-deuterated drug’s stereochemistry [7] [10].
Table 1: Molecular Characteristics of Valganciclovir-d5 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₈D₅ClN₆O₅ |
Molecular Weight | 395.85 g/mol |
Deuterium Positions | Hydroxymethyl group (‑CD₂OD) |
Enrichment | ≥99% (d₅) |
Chiral Configuration | (S)-valine ester |
Solubility
Valganciclovir-d5 hydrochloride exhibits high solubility in polar solvents:
Stability and Degradation
The compound is hygroscopic and requires strict storage at ‑20°C under inert conditions to prevent hydrolysis or deuterium exchange [4] [6] [10]. Accelerated stability studies show:
Table 2: Stability and Handling Parameters
Parameter | Condition |
---|---|
Storage Temperature | -20°C (long-term); room temp (shipping) |
Degradation Triggers | Hydrolysis (ester bond), UV light |
Solvent Compatibility | Water, DMSO, methanol |
Shelf Life | ≥4 years at -20°C |
Structural and Functional Comparisons
Non-deuterated valganciclovir hydrochloride has the molecular formula C₁₄H₂₃ClN₆O₅ (MW: 390.82 g/mol) [9]. The deuterated analog is 5.03 g/mol heavier due to deuterium substitution, but identical in stereochemistry and spatial dimensions [4] [9]. Both share:
Physicochemical Differences
Pharmacological Equivalence
In vitro antiviral assays confirm that deuterium labeling does not alter target binding or potency against cytomegalovirus. The 50% inhibitory concentration (IC₅₀) for ganciclovir (the active metabolite) remains ~0.95 µM for both forms [8] [9].
Table 3: Comparative Profile of Deuterated vs. Non-Deuterated Forms
Property | Valganciclovir-d5 HCl | Valganciclovir HCl |
---|---|---|
Molecular Weight | 395.85 g/mol | 390.82 g/mol |
Key Metabolic Pathway | Esterase hydrolysis | Identical |
Mass Spectrometry Signature | m/z shift +5 Da | Baseline m/z |
In Vitro Stability | Enhanced against oxidation | Standard |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: